N-(3-氯-2-甲基苯基)-3-苯基-1,2-恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

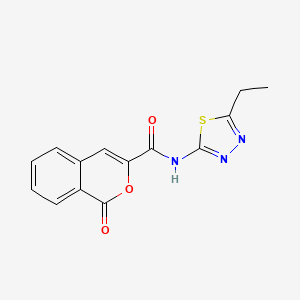

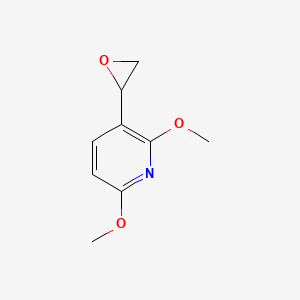

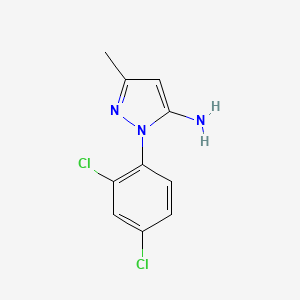

The compound “N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide” is a complex organic molecule. It likely contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom, and two phenyl groups, which are rings of six carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving aromatic substitution, amide formation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound likely involves an oxazole ring attached to a phenyl group and a carboxamide group. The 3-chloro-2-methylphenyl group is likely attached to the nitrogen atom of the oxazole ring .Chemical Reactions Analysis

The compound may undergo various chemical reactions typical of oxazoles, amides, and chloro-aromatics. These could include electrophilic aromatic substitution, nucleophilic acyl substitution, and reactions with nucleophiles at the chloro group .科学研究应用

Urease Inhibition

N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide: has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to various health issues such as kidney stones and peptic ulcers. The compound’s inhibitory activity against jack bean urease (JBU) suggests its potential for therapeutic applications in treating diseases associated with urease.

Antibacterial Activity

The compound’s structure is closely related to thiazole derivatives, which have shown antibacterial activity . Its analogs have been tested against bacteria like Staphylococcus aureus and Chromobacterium violaceum, indicating the compound’s potential use in developing new antibacterial agents.

Pharmaceutical Chemistry

In pharmaceutical chemistry, the thiourea skeleton, which is structurally similar to the compound , plays a significant role. It has been used in the synthesis of various pharmaceutical agents , including urease inhibitors, which are crucial in developing treatments for conditions caused by excessive urease activity .

Material Science

Compounds with chloro and methylphenyl groups have been utilized in material science for the synthesis of novel materials with potential applications in electronics and photonics. The electronic properties of such compounds make them suitable for use in organic semiconductors.

Environmental Science

Chlorinated compounds are often explored for their role in environmental science . They can be used to study the degradation of environmental pollutants or synthesized into compounds that have lower toxicity and higher degradation rates in the environment .

Biochemistry

In biochemistry, the compound’s framework is used to explore interactions with biological macromolecules. This can lead to a better understanding of enzyme inhibition and the development of enzyme-based assays for various biochemical applications .

Pharmacology

The compound’s analogs have been investigated for their pharmacological properties, particularly in the development of anti-inflammatory and antimicrobial drugs . Such compounds can be pivotal in creating new drugs with improved efficacy and reduced side effects.

属性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-11-13(18)8-5-9-14(11)19-17(21)16-10-15(20-22-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBNIKPSPHNUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorophenyl)-5-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2874305.png)

![4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid](/img/structure/B2874307.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2874314.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/structure/B2874315.png)